

Toxicological Profile of Ethyl Phosphorodiamide Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ethyl phosphorodiamide*

Cat. No.: *B15480869*

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Introduction

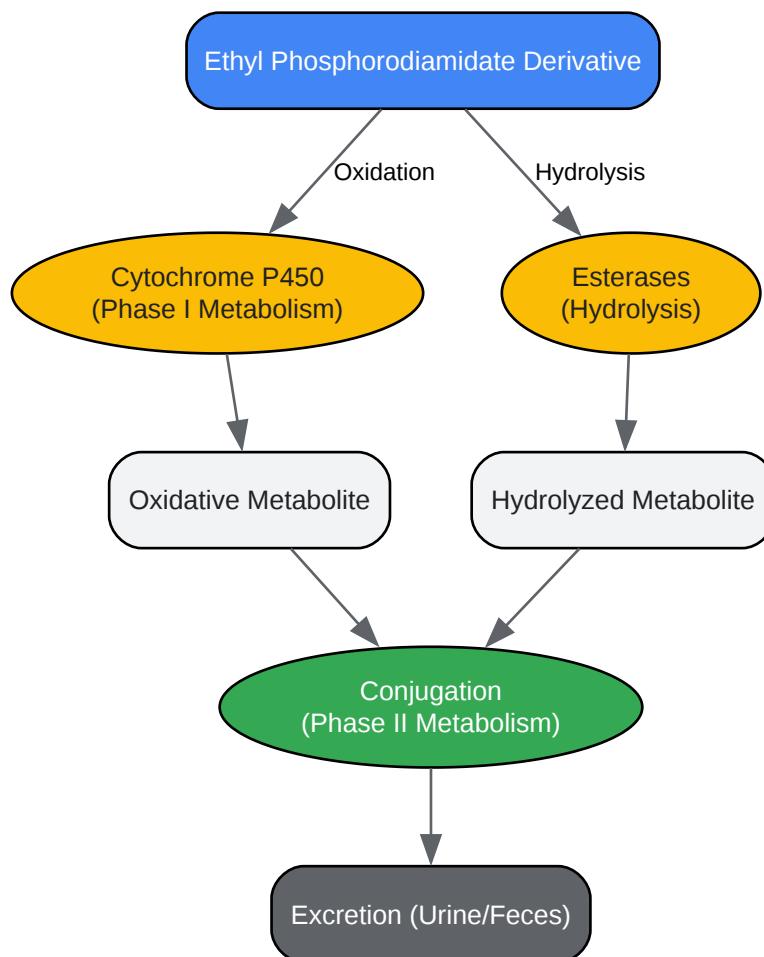
Ethyl phosphorodiamide derivatives are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two nitrogen atoms, an ethyl ester group, and a phosphoryl oxygen. While the broader class of organophosphates is well-known for its neurotoxic properties, primarily through the inhibition of acetylcholinesterase, the toxicological profiles of specific derivatives can vary significantly. This technical guide provides a comprehensive overview of the available toxicological data on **ethyl phosphorodiamide** derivatives.

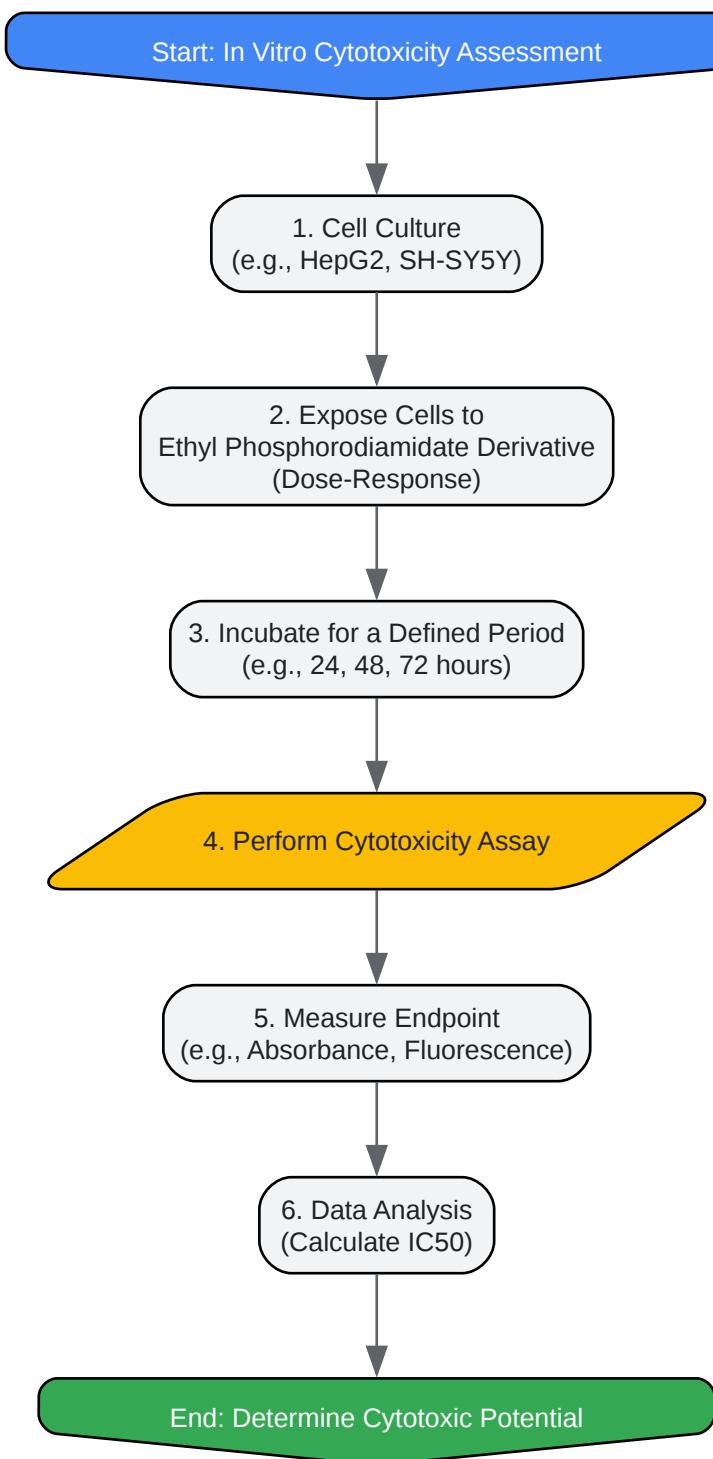
It is important to note that publicly available toxicological data for simple, small-molecule **ethyl phosphorodiamide** derivatives is scarce. The majority of in-depth research has been conducted on a specific subclass: Phosphorodiamide Morpholino Oligomers (PMOs). These are large, complex antisense oligonucleotides used in therapeutic applications. Therefore, this guide will focus primarily on the extensive toxicological data available for PMOs, contextualized by the general principles of organophosphate toxicology.

General Toxicology of Organophosphorus Compounds

The primary mechanism of acute toxicity for most organophosphorus compounds is the irreversible inhibition of acetylcholinesterase (AChE).^{[1][2]} AChE is a critical enzyme

responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.^[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.^[2] This cholinergic crisis manifests as a range of symptoms, including hypersecretion, muscle fasciculations, paralysis, seizures, and ultimately, respiratory failure, which is the leading cause of death in acute organophosphate poisoning.^{[1][3]}





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